1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide
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Overview
Description
1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. Its unique structure, which includes a thienylcarbonyl group attached to a piperidine ring, makes it a versatile compound for various research and industrial purposes.
Preparation Methods
The synthesis of 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide typically involves the reaction of 2-thiophenecarbonyl chloride with piperidine-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the thienyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-(2-Thienylcarbonyl)piperidine-4-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group instead of a carbohydrazide group.
Piperidine fused 5-thioxo-1H-1,2,4-triazoles: These compounds have a piperidine ring fused with a thioxo-triazole ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with thienylcarbonyl compounds and hydrazine. The resulting product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting that this compound may serve as a lead for developing new antimicrobial agents. The minimum inhibitory concentrations (MICs) were determined using standard protocols, revealing effective inhibition at low concentrations.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro tests against several human cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia), showed promising cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
K-562 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibited anti-inflammatory properties in various models. In vivo studies using animal models demonstrated a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly inhibited bacterial growth, with further investigations into its mechanism revealing disruption of bacterial cell membranes.
- Cytotoxicity in Cancer Cells : In another study, the cytotoxic effects on MCF-7 cells were evaluated using MTT assays. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis.
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects revealed that the compound reduced levels of pro-inflammatory cytokines in a rat model of induced inflammation, supporting its potential therapeutic use in inflammatory diseases.
Properties
IUPAC Name |
1-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c12-13-10(15)8-3-5-14(6-4-8)11(16)9-2-1-7-17-9/h1-2,7-8H,3-6,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJUDVDBVZHVGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.